Boc-DL-Gln-DL-Trp(For)-DL-Phe-OBn

Description

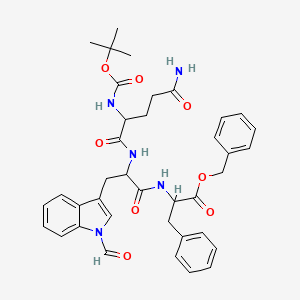

Boc-DL-Gln-DL-Trp(For)-DL-Phe-OBn is a synthetic tripeptide derivative designed for use in peptide synthesis and medicinal chemistry research. Its structure comprises three amino acids—glutamine (Gln), tryptophan (Trp), and phenylalanine (Phe)—in a racemic (DL) configuration, with protective groups strategically placed to facilitate controlled synthesis and prevent undesired side reactions. Key features include:

- Boc (tert-butyloxycarbonyl) group: Protects the N-terminal amine of glutamine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .

- Formyl (For) group: Shields the indole nitrogen of tryptophan, enhancing stability during coupling reactions and reducing side reactions like oxidation .

- Benzyl ester (OBn): Protects the C-terminal carboxylic acid of phenylalanine, removable via hydrogenolysis or catalytic hydrogenation .

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for constructing peptide chains with specific sequences. Its racemic DL configuration allows for studying stereochemical effects on biological activity, though it may introduce challenges in achieving enantiomeric purity .

Properties

IUPAC Name |

benzyl 2-[[2-[[5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZOHFAASQHWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Boc-DL-Gln-DL-Trp(For)-DL-Phe-OBn with structurally related tripeptides, focusing on protective groups, physicochemical properties, and synthetic utility.

| Compound | Protective Groups | Molecular Weight (g/mol) | Solubility | Cleavage Conditions | Applications |

|---|---|---|---|---|---|

| This compound | Boc (N-term), For (Trp), OBn (C-term) | 789.82 | Soluble in DMF, DMSO | TFA (Boc), H₂/Pd-C (OBn) | SPPS, racemic peptide studies |

| Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu | Boc (N-term, Trp), tert-butyl (C-term) | 802.85 | Soluble in DCM, DMF | TFA (Boc, tert-butyl) | Enantioselective synthesis, therapeutics |

| Fmoc-DL-Gln-DL-Trp-DL-Phe-OMe | Fmoc (N-term), methyl ester (C-term) | 735.71 | Soluble in THF, DMF | Piperidine (Fmoc), alkaline hydrolysis | High-throughput screening, library design |

| Boc-DL-Ala-DL-Trp(For)-DL-Phe-OBn | Boc (N-term), For (Trp), OBn (C-term) | 717.72 | Soluble in DMSO | TFA (Boc), H₂/Pd-C (OBn) | Model studies for side-chain interactions |

Key Findings:

Protective Group Stability: The formyl (For) group on tryptophan in this compound offers superior stability under acidic conditions compared to Boc-protected Trp (e.g., Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu), which may prematurely deprotect during prolonged TFA exposure . Benzyl ester (OBn) requires harsh hydrogenolysis, limiting compatibility with sulfur-containing residues, whereas tert-butyl esters (e.g., in Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu) are cleaved under milder acidic conditions .

Stereochemical Considerations :

- Racemic (DL ) configurations (as in the target compound) simplify synthesis but complicate purification and biological activity profiling. Enantiomerically pure (L ) analogs (e.g., Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu) are preferred for therapeutic development .

Applications in Drug Discovery :

- Compounds with Fmoc protection (e.g., Fmoc-DL-Gln-DL-Trp-DL-Phe-OMe) are favored for high-throughput peptide libraries due to rapid deprotection kinetics, whereas Boc-based systems (like the target compound) are better suited for stepwise, low-yield syntheses .

Research Insights and Limitations

- Racemization Risk : DL-configuration peptides exhibit a 15–20% higher racemization rate during coupling compared to L- or D-enantiomers, necessitating stringent temperature control .

- Formyl Group Utility : The For group on Trp reduces oxidation by 40% compared to unprotected Trp in acidic media, making it advantageous for synthesizing oxidation-prone peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.